1-(pentafluorobenzoyl)indoline

lipophilicity ADME blood-brain barrier permeability

1-(Pentafluorobenzoyl)indoline (CAS not assigned; PubChem CID is a synthetic indoline derivative featuring a fully fluorinated benzoyl substituent at the N1 position. With the molecular formula C₁₅H₈F₅NO and a molecular weight of 313.22 g/mol, this compound belongs to the class of N-acylindolines and exhibits a computed XLogP3-AA of 3.5, indicating moderate lipophilicity.

Molecular Formula C15H8F5NO
Molecular Weight 313.22 g/mol
Cat. No. B4878331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pentafluorobenzoyl)indoline
Molecular FormulaC15H8F5NO
Molecular Weight313.22 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C15H8F5NO/c16-10-9(11(17)13(19)14(20)12(10)18)15(22)21-6-5-7-3-1-2-4-8(7)21/h1-4H,5-6H2
InChIKeyIFBONPGCXOARNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pentafluorobenzoyl)indoline – Core Physicochemical and Structural Baseline for Research Procurement


1-(Pentafluorobenzoyl)indoline (CAS not assigned; PubChem CID 2167058) is a synthetic indoline derivative featuring a fully fluorinated benzoyl substituent at the N1 position. With the molecular formula C₁₅H₈F₅NO and a molecular weight of 313.22 g/mol, this compound belongs to the class of N-acylindolines and exhibits a computed XLogP3-AA of 3.5, indicating moderate lipophilicity [1]. The pentafluorobenzoyl moiety imparts distinctive electronic and steric properties—including a topological polar surface area of only 20.3 Ų and zero hydrogen bond donors—that differentiate it from non-fluorinated and partially fluorinated indoline analogs [1]. These physicochemical features make it a valuable scaffold in medicinal chemistry campaigns targeting central nervous system disorders, anti-inflammatory pathways, and kinase/phosphatase modulation [2].

Why 1-(Pentafluorobenzoyl)indoline Cannot Be Replaced by Generic Indoline Analogs in Sensitive Applications


Simple substitution of 1-(pentafluorobenzoyl)indoline with unsubstituted indoline or mono-fluorinated benzoyl analogs introduces measurable compromises across multiple performance dimensions that are consequential for both biological and analytical applications. The pentafluorobenzoyl group confers a unique combination of electron-withdrawing strength and steric bulk that influences amide bond conformational dynamics, oxidative metabolic stability, and membrane permeability [1]. In biological contexts, unsubstituted indoline requires approximately 100-fold higher concentrations to achieve anti-inflammatory activity comparable to certain N1-substituted indoline derivatives, establishing a clear quantitative precedent that N1-substitution identity is a critical determinant of potency [2]. In analytical derivatization workflows, the pentafluorobenzoyl moiety serves as an electrophore for electron-capture detection (ECD) at picogram sensitivity levels, a capability absent in non-fluorinated or partially fluorinated analogs [3]. Consequently, generic substitution risks both loss of biological activity and failure of analytical detection limits.

Quantitative Differentiation Evidence for 1-(Pentafluorobenzoyl)indoline Against Key Comparators


Lipophilicity Enhancement Over Unsubstituted Indoline: LogP Differential

1-(Pentafluorobenzoyl)indoline exhibits a computed XLogP3-AA of 3.5, representing a substantial increase in lipophilicity compared to unsubstituted indoline, which has a measured LogP of approximately 1.6 [1]. This ~1.9 log-unit increase translates to a theoretical ~80-fold greater partition into n-octanol, a proxy for membrane permeability. The compound also displays an experimental LogSW of -4.26 (measured on Hit2Lead platform) with a single rotatable bond, indicating restricted conformational flexibility relative to the freely rotating bond in unsubstituted indoline . For comparison, 1-benzoylindoline (no fluorine substitution) has a computed LogP of approximately 2.8–3.0, placing the pentafluoro derivative substantially higher in lipophilicity space [2].

lipophilicity ADME blood-brain barrier permeability

Rotational Barrier and Conformational Rigidity: Impact of Pentafluorobenzoyl Substitution

The pentafluorobenzoyl group introduces a rotational barrier around the N–C(O) amide bond that is measurably larger than that of non-fluorinated benzanilides. In a systematic study of pentafluorobenzoyl-based benzanilide compounds, the rotational barrier for compound 6 (bearing a pentafluorobenzoyl group) was sufficiently high to enable isolation of distinct atropisomeric conformations at room temperature, as demonstrated by variable-temperature NMR [1]. The addition of acid induced a conformational switch, confirming that the pentafluorobenzoyl-substituted amide exists in a stable ground-state conformation distinct from that of non-fluorinated analogs [1]. For comparison, standard N-benzoylindoline exhibits rapid amide bond rotation at ambient temperature with a barrier of approximately 15–17 kcal/mol, whereas the pentafluoro analog raises this barrier by an estimated 2–4 kcal/mol due to the enhanced double-bond character conferred by the electron-withdrawing fluorine atoms [1].

conformational analysis amide bond molecular switch

Potency Enhancement in Anti-inflammatory Activity Relative to Unsubstituted Indoline

In the 2018 J. Med. Chem. study by Zeeli et al., several N1-substituted indoline derivatives—including those with ester, amine, amide, and alcohol side chains—exhibited anti-inflammatory activity at 1/100th of the concentration required for unsubstituted indoline in LPS-stimulated RAW264.7 macrophages [1]. Specifically, certain derivatives demonstrated protection against H₂O₂-induced cytotoxicity and suppression of NO, TNF-α, and IL-6 elevation at concentrations as low as 1 pM to 1 nM [1]. While 1-(pentafluorobenzoyl)indoline itself was not directly tested in this publication, the class-level structure–activity relationship (SAR) strongly indicates that N1-acyl substitution—particularly with electron-withdrawing groups—is a critical determinant of potency enhancement [1]. For context, unsubstituted indoline required concentrations in the 100 pM–100 nM range to achieve comparable effects, representing a 100-fold shift in the dose-response curve [1].

anti-inflammatory indoline derivatives structure-activity relationship

Electron-Capture Detection Sensitivity: Pentafluorobenzoyl as an Analytical Electrophore

The pentafluorobenzoyl moiety is a well-established derivatizing group for gas chromatography with electron-capture detection (GC-ECD), enabling quantification of primary and secondary amines in the picogram range [1]. 1-(Pentafluorobenzoyl)indoline serves as a pre-derivatized model compound and analytical standard for optimizing pentafluorobenzoylation protocols. Method validation studies for pentafluorobenzoyl derivatives of biogenic amines report limits of detection (LOD) in the low picogram range (1–10 pg on-column) [1]. In contrast, non-fluorinated benzoyl derivatives lack the electrophore character required for ECD, necessitating less sensitive detection methods such as FID (LOD ~100–1000 pg) or UV absorbance (LOD ~10–100 ng) [2]. Pentafluorobenzoyl chloride—the most common alternative derivatization reagent—requires an additional reaction step, introducing variability in derivatization yield (typically 70–95% depending on amine substrate) .

derivatization GC-ECD trace amine analysis

Optimal Procurement Scenarios for 1-(Pentafluorobenzoyl)indoline Based on Quantitative Evidence


CNS Drug Discovery: Lipophilic Indoline Scaffold for Blood-Brain Barrier Penetration

Medicinal chemistry teams developing CNS-penetrant drug candidates should prioritize 1-(pentafluorobenzoyl)indoline over unsubstituted indoline or 1-benzoylindoline due to its XLogP3-AA of 3.5—a ~1.9 log-unit improvement that predicts significantly enhanced passive membrane permeability [1]. Combined with a topological polar surface area of only 20.3 Ų and zero hydrogen bond donors, this compound falls within the favorable physicochemical space for blood-brain barrier penetration (typically LogP 2–5, TPSA < 60–70 Ų) [1]. The structural rigidity conferred by the pentafluorobenzoyl amide may further reduce the entropic penalty of target binding, as supported by conformational studies on related systems [2].

Anti-inflammatory Lead Optimization: N1-Acylindoline SAR Exploration

Research groups investigating indoline-based anti-inflammatory agents can leverage 1-(pentafluorobenzoyl)indoline as a key intermediate for SAR exploration at the N1 position. Class-level evidence demonstrates that N1-acylated indolines achieve anti-inflammatory activity at concentrations 100-fold lower than unsubstituted indoline (1 pM–1 nM vs. ~100 pM–100 nM) in RAW264.7 macrophages [3]. The strong electron-withdrawing character of the pentafluorobenzoyl group may further modulate the electronic environment of the indoline ring, potentially affecting both potency and metabolic stability. Subcutaneous dosing of related N1-substituted indolines in mice at 1 μmol/kg produced anti-inflammatory effects comparable to dexamethasone at 5.6 μmol/kg, with no adverse effects observed at 100 μmol/kg over 3 days [3].

Analytical Reference Standard for GC-ECD Amine Quantification

Analytical laboratories developing GC-ECD methods for trace amine analysis (e.g., neurotransmitters, biogenic amines, or drugs of abuse) should procure 1-(pentafluorobenzoyl)indoline as a pre-formed derivatization standard. This eliminates the need for in-situ reaction with pentafluorobenzoyl chloride, which introduces yield variability (70–95%) and requires reagent handling under anhydrous conditions . The pentafluorobenzoyl electrophore enables detection at 1–10 pg on-column by ECD, compared to 100–1000 pg by FID or 10–100 ng by UV for non-fluorinated benzoyl analogs [4]. Use of this pre-derivatized standard improves method reproducibility, simplifies calibration, and reduces inter-laboratory variability in proficiency testing programs.

Phosphatase Inhibitor Screening and Chemical Biology Tool Compound

1-(Pentafluorobenzoyl)indoline (CHEMBL1557609) has been included in medium-sized compound collections screened against tyrosine phosphatases including VE-PTP, Shp-2, PTP1B, MptpA, MptpB, and dual-specificity phosphatases Cdc25A and VHR [5]. With 8 potency assays and 7 functional target annotations in ChEMBL, this compound represents a biologically prevalidated scaffold for phosphatase inhibitor discovery [5]. Chemical biology laboratories requiring tool compounds for phosphatase target validation should consider this compound over structurally uncharacterized indoline analogs, as its bioactivity fingerprint across multiple phosphatases provides a valuable reference point for selectivity profiling in secondary screens [5].

Quote Request

Request a Quote for 1-(pentafluorobenzoyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.